molecular formula C12H19N3O B2863114 2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 852400-15-8

2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2863114
CAS No.: 852400-15-8
M. Wt: 221.304
InChI Key: OWMASLMSKGJZHR-UHFFFAOYSA-N
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Description

2-Amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound with the molecular formula C12H19N3O. This compound is characterized by its pyrrole ring structure, which is substituted with various functional groups, including an amino group, an ethoxypropyl group, and a cyano group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-Amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multiple steps, starting with the formation of the pyrrole ring. One common synthetic route includes the following steps:

  • Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.

  • Substitution Reactions: : The pyrrole ring undergoes substitution reactions to introduce the ethoxypropyl group at the 1-position and the methyl groups at the 4- and 5-positions.

  • Introduction of the Cyano Group: : The cyano group is introduced at the 3-position through a nitrile formation reaction.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the amino group to a nitro group, resulting in the formation of a nitro derivative.

  • Reduction: : Reduction reactions can reduce the cyano group to an amine, forming an amide derivative.

  • Substitution: : Substitution reactions can replace the ethoxypropyl group with other functional groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions include nitro derivatives, amide derivatives, and various substituted pyrroles.

Scientific Research Applications

2-Amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Industry: : The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

When compared to similar compounds, 2-Amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrrole derivatives or compounds with similar substitution patterns. These compounds may have different biological activities or chemical properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-amino-1-(3-ethoxypropyl)-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-4-16-7-5-6-15-10(3)9(2)11(8-13)12(15)14/h4-7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMASLMSKGJZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=C(C(=C1N)C#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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